2-((3-(Tert-butylsulfonyl)pyrrolidin-1-yl)sulfonyl)benzonitrile
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Description
The compound “2-((3-(Tert-butylsulfonyl)pyrrolidin-1-yl)sulfonyl)benzonitrile” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The pyrrolidine ring is attached to a sulfonyl group, which is in turn attached to a benzonitrile group. The tert-butylsulfonyl group is a common protecting group in organic synthesis .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrrolidine ring, the sulfonyl groups, and the benzonitrile group. The pyrrolidine ring is a saturated five-membered ring, which can contribute to the three-dimensionality of the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the sulfonyl and nitrile groups. The sulfonyl group is typically a good leaving group, which could make the compound susceptible to nucleophilic attack . The nitrile group could potentially undergo addition reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the nitrile and sulfonyl groups could increase its polarity, potentially affecting its solubility in different solvents .Scientific Research Applications
Catalytic Applications
One study discusses the preparation and characterization of mu-nitrido diiron phthalocyanines with electron-withdrawing substituents, including tert-butyl sulfonyl groups. These complexes exhibit significant potential in catalyzing aromatic oxidation, demonstrating the role of sulfonyl substituents in enhancing catalytic efficiency. The complexes have been used to selectively catalyze benzylic oxidation of alkyl aromatic compounds, showcasing their utility in organic synthesis and potential industrial applications (Umit Işci et al., 2009).
Synthesis of Sulfonamides
Research on copper(II) complexes with sulfonamides derived from 2-picolylamine highlights the synthesis of complexes that act as chemical nucleases. This study illustrates the utility of tert-butylsulfonyl and related groups in creating compounds with significant biological activity, potentially useful in medicinal chemistry and as tools for studying DNA (B. Macías et al., 2006).
Chemical Oxidation Processes
Another study utilized a catalytic system involving tert-butyl nitrite for the oxidation of sulfides to sulfoxides, highlighting the role of tert-butylsulfonyl-related compounds in facilitating environmentally friendly oxidation reactions. This demonstrates the compound's potential in green chemistry applications (Hua Zhang & Guibin Wang, 2014).
Synthesis of Chiral Pyrrolidin-3-ones
A study on the gold-catalyzed intermolecular oxidation of chiral homopropargyl sulfonamides, including tert-butylsulfonyl groups, showcases their application in synthesizing chiral pyrrolidin-3-ones. This research highlights the importance of such compounds in synthesizing enantioenriched molecules, crucial for pharmaceutical development (Chao Shu et al., 2014).
Asymmetric Synthesis
The use of tert-butyl nitrite in promoting oxidative intermolecular sulfonamination of alkynes demonstrates the role of tert-butylsulfonyl and related compounds in facilitating asymmetric synthesis. This method provides a pathway to synthesize substituted sulfonyl pyrroles, highlighting the compound's utility in organic synthesis (Zhenjie Qi et al., 2018).
Properties
IUPAC Name |
2-(3-tert-butylsulfonylpyrrolidin-1-yl)sulfonylbenzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4S2/c1-15(2,3)22(18,19)13-8-9-17(11-13)23(20,21)14-7-5-4-6-12(14)10-16/h4-7,13H,8-9,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJIZGBRFPXPRFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)(=O)C1CCN(C1)S(=O)(=O)C2=CC=CC=C2C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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